![molecular formula C18H27NO3 B13548932 Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B13548932.png)
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is known for its utility as a semi-flexible linker in the development of PROTACs (PROteolysis TArgeting Chimeras) for targeted protein degradation . This compound is characterized by its molecular formula C18H27NO3 and a molecular weight of 305.41 g/mol .
Métodos De Preparación
The synthesis of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 4-hydroxyphenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Análisis De Reacciones Químicas
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: The tert-butyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate is widely used in scientific research, particularly in the development of PROTACs for targeted protein degradation. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This compound serves as a linker that connects the target protein-binding moiety to the E3 ligase-binding moiety, facilitating the formation of a ternary complex and enhancing the efficiency of protein degradation .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate in PROTACs involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. The linker region of the compound plays a crucial role in maintaining the appropriate 3D orientation of the PROTAC molecule, ensuring effective interaction between the target protein and the E3 ligase . This interaction leads to the ubiquitination of the target protein, marking it for degradation by the proteasome .
Comparación Con Compuestos Similares
Tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate can be compared with other similar compounds such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate: This compound is used as a building block in the synthesis of various organic compounds and has applications in drug discovery.
Tert-butyl 4-(4-hydroxymethyl)phenyl)piperidine-1-carboxylate: Another semi-flexible linker used in PROTAC development.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
These compounds share structural similarities but differ in their specific applications and functional groups, highlighting the versatility and uniqueness of this compound in targeted protein degradation research.
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
tert-butyl 4-[2-(4-hydroxyphenyl)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-12-10-15(11-13-19)5-4-14-6-8-16(20)9-7-14/h6-9,15,20H,4-5,10-13H2,1-3H3 |
Clave InChI |
QPGWYHPXABLWMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CCC2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(2-ethoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13548855.png)

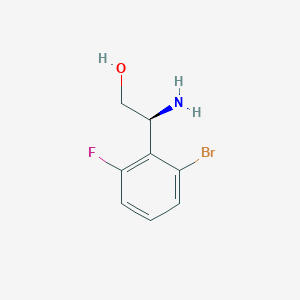


![4-bromo-1-[1-(trifluoromethyl)cyclobutyl]-1H-pyrazole](/img/structure/B13548879.png)
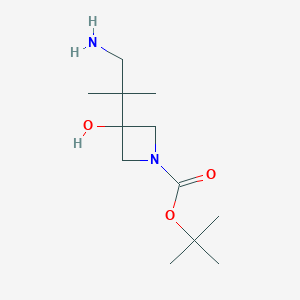
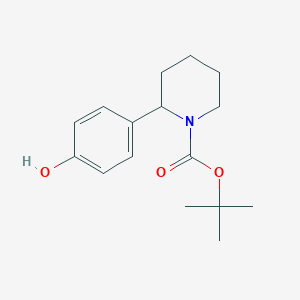
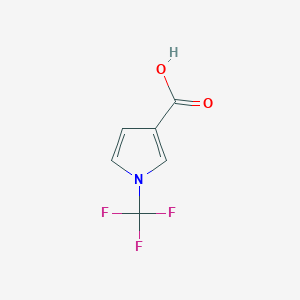
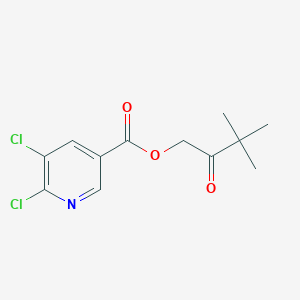
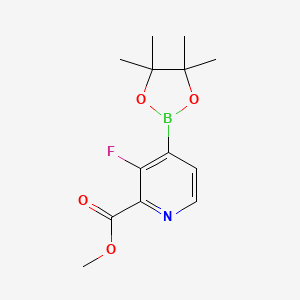

![1-({[(Tert-butoxy)carbonyl]amino}methyl)cycloheptane-1-carboxylic acid](/img/structure/B13548946.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B13548949.png)
